molecular formula C15H23N3O2 B3014690 N-[(2-aminophenyl)methyl]-N-(carbamoylmethyl)-3,3-dimethylbutanamide CAS No. 1156635-10-7

N-[(2-aminophenyl)methyl]-N-(carbamoylmethyl)-3,3-dimethylbutanamide

Cat. No.: B3014690
CAS No.: 1156635-10-7
M. Wt: 277.368
InChI Key: XTODWUHFWLCZGR-UHFFFAOYSA-N
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Description

“N-[(2-aminophenyl)methyl]-N-(carbamoylmethyl)-3,3-dimethylbutanamide” is a chemical compound with the CAS Number: 1156635-10-7 . It has a molecular weight of 277.37 and its IUPAC name is N-(2-aminobenzyl)-N-(2-amino-2-oxoethyl)-3,3-dimethylbutanamide . It is usually in the form of an oil .


Molecular Structure Analysis

The InChI code for the compound is 1S/C15H23N3O2/c1-15(2,3)8-14(20)18(10-13(17)19)9-11-6-4-5-7-12(11)16/h4-7H,8-10,16H2,1-3H3,(H2,17,19) . This code provides a detailed description of the compound’s molecular structure.


Physical and Chemical Properties Analysis

“this compound” is an oil at room temperature . It has a molecular weight of 277.37 . The compound’s InChI code provides additional information about its chemical structure .

Scientific Research Applications

Anticonvulsant and Pain-Attenuating Properties

One significant area of application for derivatives similar to "N-[(2-aminophenyl)methyl]-N-(carbamoylmethyl)-3,3-dimethylbutanamide" is in the development of anticonvulsant medications with pain-attenuating properties. Research has shown that certain primary amino acid derivatives (PAADs), which are structurally related, exhibit pronounced activities in whole animal anticonvulsant models such as maximal electroshock seizure (MES) and neuropathic pain models like formalin tests. The anticonvulsant activities of these compounds have been found to exceed those of traditional treatments such as phenobarbital, highlighting their potential as novel anticonvulsants (King et al., 2011).

Synthesis and Reactivity Studies

Another area of focus is the synthesis and reactivity of derivatives structurally similar to "this compound." Studies have explored the preparation of various derivatives through reductive benzylation and methylation processes, providing insights into the chemical reactivity and potential applications of these compounds in synthetic chemistry (Drabina et al., 2008).

Herbicidal Activity

Research into the herbicidal activity of N-benzylbutanamides, which share a similar structural motif, has demonstrated their effectiveness against certain plant species. This suggests potential applications of "this compound" and its derivatives in agricultural chemistry, particularly in the development of new herbicides (Osamu et al., 2010).

Structure Elucidation and Designer Drug Analysis

In the context of forensic chemistry and designer drug analysis, compounds with a similar structure to "this compound" have been studied for their structural elucidation using advanced spectroscopic techniques. This research aids in the identification and regulation of new psychoactive substances, contributing to public health and safety measures (Girreser et al., 2016).

Safety and Hazards

The safety information and Material Safety Data Sheet (MSDS) for “N-[(2-aminophenyl)methyl]-N-(carbamoylmethyl)-3,3-dimethylbutanamide” can be found on the product’s page . It’s crucial to refer to these resources when handling the compound to ensure safety.

Properties

IUPAC Name

N-(2-amino-2-oxoethyl)-N-[(2-aminophenyl)methyl]-3,3-dimethylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2/c1-15(2,3)8-14(20)18(10-13(17)19)9-11-6-4-5-7-12(11)16/h4-7H,8-10,16H2,1-3H3,(H2,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTODWUHFWLCZGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)N(CC1=CC=CC=C1N)CC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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